Sarcosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Record name | SARCOSINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21002 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
25951-24-0, Array, 61791-59-1 (hydrochloride salts) | |
| Record name | Glycine, N-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sarcosine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |
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| Record name | Cocoyl sarcosine | |
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DSSTOX Substance ID |
DTXSID1047025 | |
| Record name | N-Methylglycine | |
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Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | SARCOSINE | |
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| Record name | Sarcosine | |
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| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL | |
| Record name | SID57264366 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | SARCOSINE | |
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| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.00000017 [mmHg] | |
| Record name | Sarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
107-97-1, 25951-24-0, 68411-97-2 | |
| Record name | SARCOSINE | |
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| Record name | Sarcosine | |
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| Record name | Sarcosine | |
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| Record name | Polysarcosine | |
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| Record name | Cocoyl sarcosine | |
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| Record name | Sarcosine | |
| Source | DrugBank | |
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| Record name | NSC118114 | |
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| Record name | Glycine, N-methyl- | |
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| Record name | N-Methylglycine | |
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| Record name | Sarcosine | |
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| Record name | Polysarcosine | |
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| Record name | SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
406 °F (Decomposes) (NTP, 1992), 208 °C | |
| Record name | SARCOSINE | |
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| Record name | Sarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Nucleophilic Substitution with Chloroacetic Acid and Methylamine
A widely employed method involves the reaction of chloroacetic acid with methylamine under alkaline conditions. Sodium bicarbonate facilitates deprotonation, enabling nucleophilic attack by methylamine on the α-carbon of chloroacetic acid. Subsequent acidification with hydrochloric acid yields sarcosine hydrochloride, which is purified via recrystallization. Key parameters include:
This method’s simplicity and cost-effectiveness make it suitable for laboratory-scale production, though residual chloride ions necessitate rigorous purification.
Catalytic Reductive Amination Using Palladium
Palladium on carbon (Pd/C) catalyzes the reductive amination of glyoxylic acid with methylamine under hydrogen atmosphere. The reaction proceeds via imine intermediate formation, followed by hydrogenation to this compound. A study utilizing iridium complexes and silver salts in trifluoroethanol achieved near-quantitative yields (100%) at 90°C over 20 hours. This approach minimizes byproducts but requires high-pressure equipment and expensive catalysts.
Solvent-Free Alkylation with Aliphatic Alcohols
In a solvent-free system, aliphatic alcohols react with glycine derivatives in the presence of potassium hydroxide at 140°C. Anisole acts as a phase-transfer catalyst, enhancing reaction efficiency. Post-reaction extraction with diethyl ether and ethyl acetate isolates this compound, with yields dependent on alcohol chain length and stoichiometry. For instance, methanol achieves 85% conversion, while longer-chain alcohols exhibit reduced reactivity due to steric hindrance.
Enzymatic and Fermentative Production
Imine Reductase-Mediated Synthesis
Engineered Corynebacterium glutamicum strains expressing DpkA imine reductase enable this compound production from glyoxylate and methylamine. The enzyme catalyzes reductive methylamination, with xylose and acetate serving as carbon sources. Strain optimization (e.g., DpkA F117L mutation) increased volumetric productivity from 0.12 g/L/h to 0.16 g/L/h, achieving titers of 10.5 g/L in 72 hours.
Fermentation Parameters
Lignocellulosic Hydrolysate Utilization
To enhance sustainability, rice straw hydrolysate—containing xylose, glucose, and arabinose—was used as a feedstock. C. glutamicum strain SAR6 metabolized these sugars, producing N-ethylglycine (1.6 g/L) via ethylamine incorporation. This method reduces reliance on pure substrates but requires pretreatment to remove inhibitors like furfural.
Optimization and Industrial Scale-Up Considerations
Catalyst Design for Enhanced Efficiency
Modifying DpkA’s substrate-binding site (e.g., F117L mutation) improved catalytic efficiency () for glyoxylate from 6.44 smM to 9.87 smM, enabling faster this compound accumulation. Similarly, Pd/C particle size reduction (≤50 nm) increased surface area, accelerating hydrogenation rates by 40%.
Process Integration and Waste Reduction
Continuous-flow reactors mitigate exothermic risks in alkylation reactions, while membrane filtration replaces solvent extraction, reducing organic waste. For fermentative methods, in situ product removal via ion-exchange resins prevents feedback inhibition, boosting titers to 15 g/L in pilot-scale bioreactors.
Comparative Analysis of Preparation Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Chemical Alkylation | 63–85% | Low | High | Moderate (solvent use) |
| Catalytic Amination | 90–100% | High | Moderate | Low (H₂ utilization) |
| Fermentation | 10–15 g/L | Moderate | High | Low (biobased feedstocks) |
Chemical methods excel in cost and scalability but face environmental hurdles. Fermentation, though slower, aligns with green chemistry principles and offers metabolic engineering flexibility .
Chemical Reactions Analysis
Types of Reactions: Sarcosine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound is oxidized by this compound oxidase to produce glycine, formaldehyde, and hydrogen peroxide.
Reduction: this compound can be reduced to produce methylamine and acetic acid under specific conditions.
Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Major Products Formed:
Oxidation: Glycine, formaldehyde, and hydrogen peroxide.
Reduction: Methylamine and acetic acid.
Scientific Research Applications
Therapeutic Applications in Schizophrenia
Sarcosine has been extensively studied for its role as an adjunctive treatment for schizophrenia. It acts as a glycine transporter-1 inhibitor, enhancing NMDA (N-methyl-D-aspartate) receptor function, which is often impaired in individuals with schizophrenia.
Key Findings:
- A study demonstrated that this compound significantly improved negative and cognitive symptoms in patients with chronic schizophrenia when added to their antipsychotic regimen. The results showed greater reductions in PANSS (Positive and Negative Syndrome Scale) scores compared to placebo and D-serine groups .
- In a case report involving a 23-year-old male with schizophrenia, administration of this compound led to improvements in overall activity, concentration, and mood after two weeks of treatment .
Table 1: PANSS Scores Before and After this compound Treatment
| Timepoint | PANSS Positive | PANSS Negative | PANSS General | PANSS Total |
|---|---|---|---|---|
| Before this compound | 9 | 22 | 42 | 73 |
| After 2 g this compound | 9 | 19 | 29 | 57 |
| After Dose Reduction (1 g) | 9 | 17 | 28 | 54 |
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly against neurotoxic agents. Research indicates that this compound can enhance cell viability and reduce oxidative stress in models of neurodegenerative diseases.
Key Findings:
- In vitro studies have demonstrated that this compound can protect against aluminum-induced neurotoxicity, improving cell viability .
- In an animal model of Alzheimer's disease, this compound administration resulted in significant protection against cognitive decline and associated pathologies .
Biomarker for Prostate Cancer
Recent studies have explored the potential of this compound as a biomarker for prostate cancer diagnosis and progression. Elevated levels of this compound have been associated with aggressive forms of prostate cancer.
Key Findings:
- A non-enzymatic electrochemical sensor developed for detecting this compound levels in serum has shown promise for clinical applications. This sensor demonstrated enhanced sensitivity and selectivity for this compound detection in prostate cancer patients .
- The presence of this compound was linked to the emergence of invasive phenotypes in prostate epithelial cells, suggesting its role in cancer progression .
Industrial Applications
Beyond its medical uses, this compound is utilized in various industrial applications:
Mechanism of Action
Comparison with Similar Compounds
Data Tables
Table 2: Clinical Efficacy in Schizophrenia
| Compound | Dose (g/day) | PANSS Score Reduction | Side Effects |
|---|---|---|---|
| This compound | 2 | 24% | Mild agitation |
| D-Serine | 2 | 18% | None reported |
Research Implications and Contradictions
- Prostate Cancer Biomarker Controversy: While some studies validate this compound’s diagnostic utility , others attribute inconsistencies to variability in detection methods (e.g., GC-MS vs. NMR) and sample handling .
- Neuropathic Pain Mechanisms : this compound’s effects may be mediated by glycine (its metabolite), but this compound dehydrogenase’s low brain expression suggests direct GlyT-1 inhibition .
Biological Activity
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative of glycine and has garnered attention in various fields of research, particularly in oncology and psychiatry. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different health conditions, and potential therapeutic applications.
This compound (C₃H₇NO₂) is an N-alkyl derivative of glycine, playing a crucial role in amino acid metabolism. It is synthesized from glycine and can be converted back to glycine through the action of this compound dehydrogenase (SARDH) in the mitochondria. This metabolic pathway is significant as it connects this compound levels to various physiological processes and disease states, particularly in cancer metabolism .
Role in Cancer
This compound has emerged as a potential biomarker for prostate cancer (PCa). Elevated levels of this compound have been associated with the progression of PCa, leading researchers to investigate its role in tumor biology. Studies have shown that this compound influences the expression of genes related to cancer progression and may affect cellular pathways involved in tumor growth .
Table 1: this compound's Impact on Prostate Cancer Cells
| Concentration (μM) | Effect on PC-3 Cells | Antioxidant Capacity | Metallothionein Level |
|---|---|---|---|
| 10 | Minimal | No significant change | No significant change |
| 250 | Moderate proliferation | Increased | Increased |
| 500 | Significant proliferation | Marked increase | Marked increase |
| 1000 | High proliferation | High | High |
| 1500 | Cytotoxic effects | Decreased | Decreased |
Neuroprotective Effects
Recent studies have also explored this compound's neuroprotective properties. In models of Alzheimer's disease (AD), this compound supplementation has demonstrated the ability to improve cell viability and reduce neurodegenerative markers. Specifically, it has been shown to enhance antioxidant capacity and decrease levels of amyloid precursor protein (APP) and other inflammatory markers associated with AD pathology .
Case Study: this compound in Schizophrenia Treatment
A notable clinical study examined the effects of this compound as an adjunct treatment for schizophrenia. Patients receiving 2 grams of this compound daily reported improvements in mood, activity levels, and cognitive function compared to those receiving placebo or D-serine. The Positive and Negative Syndrome Scale (PANSS) scores indicated significant reductions in both positive and negative symptoms among those treated with this compound .
The biological activity of this compound can be attributed to its interactions with various neurotransmitter systems, particularly glutamate. This compound acts as a modulator of the NMDA receptor, which is implicated in synaptic plasticity and cognitive functions. This modulation may help alleviate symptoms associated with schizophrenia and other psychiatric disorders .
Q & A
How can researchers design robust experiments to investigate sarcosine's role in metabolic pathways?
To study this compound’s metabolic interactions, employ in vitro and in vivo models (e.g., cell cultures, animal models) with appropriate controls. Use isotopic labeling (e.g., ¹³C-sarcosine) to trace metabolic flux and integrate multi-omics approaches (transcriptomics, metabolomics) to identify pathway interactions. Ensure reproducibility by standardizing protocols for sample preparation and analytical techniques (e.g., LC-MS/MS). Include negative controls to rule out confounding factors like endogenous this compound synthesis .
What methodologies are optimal for quantifying this compound in biological matrices, and how do they address variability?
High-performance liquid chromatography (HPLC) paired with fluorescence detection or tandem mass spectrometry (LC-MS/MS) offers high specificity for this compound quantification in urine, plasma, or tissue. Biosensors, such as graphene oxide-based electrochemical sensors, provide rapid detection but require validation against gold-standard methods. Address variability by normalizing this compound levels to creatinine in urine studies and controlling for dietary influences (e.g., glycine intake). Pre-analytical factors (sample storage, freeze-thaw cycles) must be standardized to minimize measurement errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
